Enhanced Lipophilicity (XLogP3) Versus N-Unsubstituted Parent Pyrazole
The target compound exhibits a predicted XLogP3 of 2.1 , which is 0.8 log units higher than that of the N-unsubstituted analog methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (XLogP3 = 1.3) . This difference, attributable to the 2,2-difluoroethyl N-substituent, places the target compound in a more favorable lipophilicity range for membrane permeation and oral bioavailability according to Lipinski's Rule-of-Five guidelines, while the unsubstituted analog (with an additional hydrogen bond donor) falls into a suboptimal range for passive diffusion.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 6833-82-5): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.8 (target more lipophilic) |
| Conditions | Predicted by XLogP3 algorithm; data from BuildingBlock BOC Sciences and ChemDiv vendor datasheets |
Why This Matters
For procurement decisions in agrochemical or pharmaceutical lead optimization, a higher XLogP3 without an increase in hydrogen bond donors indicates improved passive membrane permeability, which is critical for achieving desired bioavailability profiles in vivo.
